molecular formula C16H14N2O4 B6539054 N-[4-(carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1060230-34-3

N-[4-(carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B6539054
CAS RN: 1060230-34-3
M. Wt: 298.29 g/mol
InChI Key: NZWIMUZLINTQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide, also known as CMPB, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). It is an important tool for researchers to study the physiological and biochemical effects of PDE4 inhibition. CMPB has been used in a variety of scientific research applications, including the study of inflammation, cancer, and neurological disorders.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-[4-(carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide are neurotransmitter receptors, including dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors . These receptors play crucial roles in various neurological processes, including memory, learning, mood regulation, and motor control.

Mode of Action

The compound interacts with its targets by modulating their activity. For instance, it has been found to abolish the effect of the cholinolytic drug scopolamine on nACh and NMDA receptors, decreasing their number by 46% and 14%, respectively . It also abolishes the effect of scopolamine on the benzodiazepine receptors and dopamine D1 receptors .

Biochemical Pathways

The compound affects several biochemical pathways related to neurotransmission. By modulating the activity of various neurotransmitter receptors, it influences the signaling pathways associated with these receptors. This can lead to changes in neuronal excitability, synaptic plasticity, and ultimately, behavioral outcomes .

Pharmacokinetics

The compound’s method of preparation, which includes the n-alkylation of 4®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base and the treatment of intermediate n-ethoxycarbonylmethyl-4®-phenyl-2-pyrrolidinone with ammonia , suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of neurotransmitter receptor activity. For example, it can increase the density of dopamine D2 and D3 receptors by 29% and 62%, respectively . These changes in receptor density can alter neuronal signaling and have downstream effects on behavior and cognition.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s aggregation behavior, which is related to the transformation of the molecular conformation of phenyl-1,4-bis(carbamoylmethyl) spacer, along with its rigidity and hydrogen-bonding capability, can be influenced by changes in surfactant concentration

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c17-15(19)7-10-1-4-12(5-2-10)18-16(20)11-3-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWIMUZLINTQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(carbamoylmethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.